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Compound of Interest

Compound Name: Dimethyl 3-aminophthalate

Cat. No.: B1317572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral analysis of

dimethyl 3-aminophthalate (CAS No: 34529-06-1), a key intermediate in organic synthesis.

This document details the expected spectral data from Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with generalized experimental

protocols for these analytical techniques.

Chemical Structure and Properties
IUPAC Name: Dimethyl 3-aminobenzene-1,2-dicarboxylate[1]

Molecular Formula: C₁₀H₁₁NO₄[1][2][3]

Molecular Weight: 209.20 g/mol [1][3]

Appearance: Pale-yellow to yellow-brown solid or liquid[1]

Spectral Data Summary
The following tables summarize the key spectral data for dimethyl 3-aminophthalate.

Table 1: ¹H NMR Spectral Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.3-7.5 m 3H Aromatic Protons

~5.5-6.0 br s 2H -NH₂ Protons

~3.85 s 3H -OCH₃ (Ester)

~3.80 s 3H -OCH₃ (Ester)

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm Assignment

~168 C=O (Ester)

~167 C=O (Ester)

~145-150 Aromatic C-NH₂

~115-135 Aromatic C-H & C-C

~52 -OCH₃ (Ester)

Table 3: IR Spectral Data

Wavenumber (cm⁻¹) Functional Group Assignment

3400-3200 N-H Stretch (Amine)

3100-3000 C-H Stretch (Aromatic)

2950-2850 C-H Stretch (Aliphatic, -OCH₃)

1730-1700 C=O Stretch (Ester)

1620-1580 N-H Bend (Amine) / C=C Stretch (Aromatic)

1250-1000 C-O Stretch (Ester)

Table 4: Mass Spectrometry Data
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m/z Value Assignment

209 [M]⁺ (Molecular Ion)

178 [M - OCH₃]⁺

150 [M - COOCH₃]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectral data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker 400 MHz or 500

MHz instrument, is recommended.[4][5]

Sample Preparation:

Accurately weigh 10-20 mg of dimethyl 3-aminophthalate for ¹H NMR and 50-100 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).[5]

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-32 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence.

A greater number of scans (e.g., 1024 or more) will be required due to the lower natural

abundance of ¹³C.

The spectral width should be set to encompass the expected range of carbon chemical

shifts (0-200 ppm).

3.2 Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of the solid sample with dry potassium bromide (KBr) in

an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to

subtract from the sample spectrum.

3.3 Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electron Ionization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF).

Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled

with a gas chromatograph (GC-MS), via injection of a dilute solution.

Data Acquisition:

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
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The ionization energy for EI is typically set at 70 eV.

Logical Workflow and Relationships
The following diagrams illustrate the logical flow of the spectral analysis process and the

relationship between the different spectroscopic techniques.
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Figure 1: Workflow for the spectral analysis of dimethyl 3-aminophthalate.
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Figure 2: Relationship of spectroscopic techniques to molecular information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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